molecular formula C20H22N4O3S B6903610 N,N-diethyl-1-(1H-indazole-3-carbonyl)-2,3-dihydroindole-5-sulfonamide

N,N-diethyl-1-(1H-indazole-3-carbonyl)-2,3-dihydroindole-5-sulfonamide

Cat. No.: B6903610
M. Wt: 398.5 g/mol
InChI Key: RVKMNSSZWBEGMF-UHFFFAOYSA-N
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Description

N,N-diethyl-1-(1H-indazole-3-carbonyl)-2,3-dihydroindole-5-sulfonamide is a complex organic compound that belongs to the class of indazole derivatives

Properties

IUPAC Name

N,N-diethyl-1-(1H-indazole-3-carbonyl)-2,3-dihydroindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S/c1-3-23(4-2)28(26,27)15-9-10-18-14(13-15)11-12-24(18)20(25)19-16-7-5-6-8-17(16)21-22-19/h5-10,13H,3-4,11-12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVKMNSSZWBEGMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N(CC2)C(=O)C3=NNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-1-(1H-indazole-3-carbonyl)-2,3-dihydroindole-5-sulfonamide typically involves multi-step organic reactions. The starting materials often include indazole derivatives and sulfonamide precursors. Common synthetic routes may involve:

    Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazines and ketones.

    Introduction of the Sulfonamide Group: This step usually involves sulfonylation reactions using sulfonyl chlorides.

    N-Diethylation:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-1-(1H-indazole-3-carbonyl)-2,3-dihydroindole-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can modify the sulfonamide group or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N,N-diethyl-1-(1H-indazole-3-carbonyl)-2,3-dihydroindole-5-sulfonamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    Indazole Derivatives: Compounds like indazole-3-carboxylic acid or indazole-3-carboxamide.

    Sulfonamides: Compounds like sulfanilamide or sulfamethoxazole.

Uniqueness

N,N-diethyl-1-(1H-indazole-3-carbonyl)-2,3-dihydroindole-5-sulfonamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

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